2-Azabicyclo[2.2.1]hept-5-en-3-one

Catalog No.
S598894
CAS No.
49805-30-3
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.1]hept-5-en-3-one

CAS Number

49805-30-3

Product Name

2-Azabicyclo[2.2.1]hept-5-en-3-one

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-one

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)

InChI Key

DDUFYKNOXPZZIW-UHFFFAOYSA-N

SMILES

C1C2C=CC1NC2=O

Synonyms

2-ABHEO, 2-azabicyclo(2.2.1)hept-5-en-3-one, 6-azabicyclo(3.2.0)hept-3-en-7-one

Canonical SMILES

C1C2C=CC1NC2=O

The exact mass of the compound 2-Azabicyclo[2.2.1]hept-5-en-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a bicyclic γ-lactam widely recognized as a versatile chiral intermediate in medicinal and organic chemistry. Its primary value lies in its rigid, conformationally constrained structure which serves as a scaffold for synthesizing complex molecules with high stereochemical control. It is a critical precursor for the synthesis of carbocyclic nucleosides, a class of compounds where a methylene group replaces the furanose ring oxygen, conferring enhanced enzymatic stability. This makes the compound a cornerstone starting material for several antiviral drugs, most notably Abacavir and Carbovir.

Substituting enantiomerically pure 2-Azabicyclo[2.2.1]hept-5-en-3-one with its racemic form is synthetically and economically unviable for most applications. The biological activity of its derivatives, such as the antiviral Carbovir, is specific to one enantiomer. Using the racemate necessitates a challenging and costly resolution step, either of the lactam itself or of a downstream intermediate, which significantly lowers the overall process yield to a theoretical maximum of 50%. Alternative precursors, such as simpler cyclopentene derivatives or acyclic amino acids, lack the fixed bicyclic structure that pre-organizes the molecule, failing to provide the requisite stereocontrol in key transformations like nucleophilic ring-opening or cycloadditions, which is essential for constructing the target carbocyclic core.

Precursor Suitability: Enabling Efficient, High-Yield Synthesis of Carbovir and Abacavir

The primary procurement driver for this compound is its established role as a key intermediate for the anti-HIV drugs Carbovir and Abacavir. Alternative early syntheses of carbocyclic nucleosides were often lengthy and inefficient. The route starting from 2-azabicyclo[2.2.1]hept-5-en-3-one provided a simpler, high-yielding preparative pathway. A one-pot industrial-scale synthesis of the racemic lactam itself has been optimized to achieve a 67% yield with high purity, demonstrating its process viability. For comparison, an earlier route involving a [2+2] cycloaddition followed by rearrangement and hydrolysis reported only a 27.5% overall yield.

Evidence DimensionOverall Yield of Vince Lactam
Target Compound Data67% (Optimized one-pot industrial process)
Comparator Or Baseline27.5% (Early route via N-chlorosulfonyl-β-lactam rearrangement)
Quantified Difference2.4x higher yield than the earlier reported route
ConditionsComparison of optimized one-pot synthesis vs. an earlier multi-step literature procedure.

A higher-yielding, more efficient synthesis of this key precursor directly translates to lower production costs and greater scalability for manufacturing critical antiviral therapeutics.

Reproducibility / Purity-Linked Usability: Enzymatic Resolution Yields Enantiopure Lactam with >99% e.e.

For asymmetric synthesis, procuring the enantiopure form or resolving the racemate is mandatory. Enzymatic kinetic resolution provides a highly effective method to access the desired enantiomer. Using a recombinant (-)-γ-lactamase, the optically pure (+)-γ-lactam can be produced with an isolated yield approaching the theoretical maximum of 50% and an enantiomeric excess (e.e.) of over 99%. In contrast, early attempts at asymmetric Diels-Alder synthesis using chiral auxiliaries like neomenthylsulfonyl cyanide resulted in very low stereoselectivity, yielding only 11% e.e. of the desired (1S)-isomer. This makes direct asymmetric synthesis routes far less practical for obtaining high-purity material compared to resolving the readily available racemate.

Evidence DimensionEnantiomeric Excess (e.e.) of Target Lactam
Target Compound Data>99% e.e. (via enzymatic resolution)
Comparator Or Baseline11% e.e. (via asymmetric Diels-Alder with chiral auxiliary)
Quantified DifferenceOver 9-fold improvement in enantiomeric excess
ConditionsComparison of enzymatic resolution of the racemate vs. an early-stage asymmetric synthesis attempt.

This demonstrates that procuring the racemate for in-house enzymatic resolution is a viable and highly selective process, ensuring the >99% enantiopurity required for GMP synthesis of chiral drugs and avoiding low-selectivity routes.

Processability: Favorable Reaction Compatibility for Key Transformations

The strained bicyclic structure of 2-Azabicyclo[2.2.1]hept-5-en-3-one is not merely a stereochemical guide but also a driver of reactivity. The endocyclic double bond can be functionalized through various reactions, including epoxidation, which proceeds in high yield under mild conditions (potassium hydrogen persulfate, pH 6) to give the exo-epoxide. This epoxide is a key intermediate for various carbocyclic nucleoside analogues. This specific reactivity profile is absent in the saturated analog, 2-Azabicyclo[2.2.1]heptan-3-one, which would require different, often harsher, conditions for functionalization at the equivalent positions. The lactam's amenability to these high-yield transformations under process-friendly conditions is a key procurement consideration.

Evidence DimensionKey Functionalization Reaction
Target Compound DataHigh-yield epoxidation under mild conditions (pH 6)
Comparator Or BaselineSaturated analog (2-Azabicyclo[2.2.1]heptan-3-one) lacks the double bond for this transformation.
Quantified DifferenceQualitative difference in reactivity and synthetic pathway.
ConditionsEpoxidation of the C=C double bond.

This compound's built-in functionality allows for efficient, high-yielding downstream reactions under mild conditions, simplifying process development compared to saturated analogs that require more complex synthetic routes.

Core Building Block for GMP Synthesis of Carbocyclic Nucleoside Antivirals

This compound is the preferred starting material for the industrial-scale synthesis of Abacavir and its precursor Carbovir. The evidence for high-yield precursor synthesis and the availability of highly efficient enzymatic resolution methods to achieve >99% e.e. make it the right choice for pharmaceutical manufacturing where purity, reproducibility, and process efficiency are paramount.

Scaffold for Conformationally Constrained Peptidomimetics and Amino Acids

The rigid bicyclic structure is ideal for synthesizing novel, conformationally restricted γ-amino acids. The lactam ring can be readily opened to yield a cyclopentane framework with defined stereochemistry. This makes it a valuable precursor for drug discovery programs aiming to develop peptidomimetics with improved metabolic stability and defined secondary structures.

Precursor for Diversified Carbocyclic Analogues in Drug Discovery

The versatile reactivity of the double bond allows for the creation of libraries of novel therapeutic candidates. Following high-yield epoxidation, the resulting intermediate serves as a divergent point for synthesizing 2'-deoxy, 3'-deoxy, and ara-ribonucleoside analogues for antiviral or anticancer screening. This makes the compound a strategic procurement choice for medicinal chemistry campaigns exploring novel carbocyclic nucleosides beyond Abacavir.

XLogP3

0.1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

130931-83-8
49805-30-3

Wikipedia

Vince lactam

Dates

Last modified: 09-16-2023

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